molecular formula C8H7NO5 B097566 6-Nitropiperonyl alcohol CAS No. 15341-08-9

6-Nitropiperonyl alcohol

Cat. No. B097566
CAS RN: 15341-08-9
M. Wt: 197.14 g/mol
InChI Key: XSKQKDTZQNFCCB-UHFFFAOYSA-N
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Description

6-Nitropiperonyl alcohol is an organic chemical synthesis intermediate . It is also used as a biochemical for proteomics research .


Synthesis Analysis

6-Nitropiperonyl alcohol can be synthesized using sodium tetrahydroborate and zinc phthalocyanine in PEG-400 at 20 degrees Celsius for 1.5 hours .


Molecular Structure Analysis

The molecular formula of 6-Nitropiperonyl alcohol is C8H7NO5 . The IUPAC name is (6-nitro-1,3-benzodioxol-5-yl)methanol . The InChI is InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2 . The Canonical SMILES is C1OC2=C(O1)C=C(C(=C2)CO)N+[O-] .


Physical And Chemical Properties Analysis

6-Nitropiperonyl alcohol is a yellow powder . Its molecular weight is 197.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 1 . The topological polar surface area is 84.5 Ų .

Scientific Research Applications

1. Photoresponsive Polydiacetylene Molecules

6-Nitropiperonyl alcohol (NP) has been utilized in the development of new photoresponsive polydiacetylene (PR-PDA) molecules. These molecules exhibit a rapid color transition from blue to red under UV irradiation, with the potential for use in secure information communication and anti-counterfeiting applications due to their capacity for convenient photo patterning and fluorescence pattern writing and erasing (Lee, Seo, & Kim, 2018).

2. Tracer System in Organic Liquids

6-Nitropiperonyl alcohol-based dyes, like 6-nitro BIPS, have been explored as photochromic tracers in organic liquids. This application is significant in studying axial dispersion in pilot-scale packed columns, with the ability to conveniently decolor the solution after each experiment, making it useful in large-scale experiments (Cevey & Stockar, 1985).

3. Electrochemical Analysis Using Organic Nitroxyl Radicals

Organic nitroxyl radicals, such as those related to 6-nitropiperonyl alcohol, have shown potential in catalyzing alcohol oxidation reactions. These reactions can be applied in a wide range of contexts, including organic synthesis and electrochemical analysis. The electrochemical methods allow for the quantification of substrates, making these reactions valuable for new analytical methods under physiological conditions (Ono, 2023).

4. Predicting Electrocatalytic Properties

Studies involving stable nitroxyl radical-containing compounds related to 6-nitropiperonyl alcohol have been conducted to understand their role in electrocatalytically oxidizing alcohols. This research emphasizes the correlation between electrochemical oxidation potentials and electrocatalytic activity, contributing to the development of predictive models for the catalytic activity of these compounds (Hickey et al., 2015).

5. Cooperative Electrocatalytic Alcohol Oxidation

Research involving nitroxyl radicals, akin to those derived from 6-nitropiperonyl alcohol, demonstrates their efficacy in electrocatalytic alcohol oxidation. This research is crucial for applications ranging from fuel cells to biomass utilization and fine-chemical synthesis, showcasing the potential of nitroxyl radicals like TEMPO in these processes (Badalyan & Stahl, 2016).

6. Catalytic Electrooxidation of Alcohols and Amines

Studies have shown that nitroxyl radicals, including those related to 6-nitropiperonyl alcohol, can catalyze the electrochemical oxidation of alcohols and amines. This finding is important for the development of accurate sensors, especially in clinical settings, by applying low-potential cooperative catalysis (Sugiyama et al., 2021).

Safety And Hazards

6-Nitropiperonyl alcohol may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It is stable under normal conditions but incompatible with strong oxidizing agents .

properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKQKDTZQNFCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropiperonyl alcohol

CAS RN

15341-08-9
Record name 6-Nitro-1,3-benzodioxole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15341-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitropiperonyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
J Lee, S Seo, J Kim - ACS applied materials & interfaces, 2018 - ACS Publications
… We generate the PR-PDA scheme by incorporating the photolysis properties of 6-nitropiperonyl alcohol (NP) and 4, 5-dimethoxy-2-nitrobenzyl alcohol (DMN) into self-assemblying PDA …
Number of citations: 15 pubs.acs.org
X Dai, Z Li, X Shao - Photochemistry and Photobiology, 2023 - Wiley Online Library
… This study aimed to covalently link MBC and 6-nitropiperonyl alcohol (NP) to synthesize photocaged molecule NP-MBC. The photodegradation test showed that NP-MBC could …
Number of citations: 3 onlinelibrary.wiley.com
S Boháčová, L Ludvíková, LP Slavětínská… - Organic & …, 2018 - pubs.rsc.org
… 6-Nitropiperonyl alcohol (240 mg, 1.22 mmol) and silver triflate (308 mg, 1.20 mmol) were suspended in dry acetonitrile and 2,2,6,6-tetramethylpiperidine (205 μL, 1.21 mmol) was …
Number of citations: 24 pubs.rsc.org
C Bier, D Binder, D Drobietz, A Loeschcke… - …, 2017 - thieme-connect.com
… The activated and protected carbohydrate is then coupled to 6-nitropiperonyl alcohol (2, NP) or 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol (3, NBE), which are synthesized by the literature …
Number of citations: 18 www.thieme-connect.com
H Görner - Photochemical & Photobiological Sciences, 2005 - Springer
… For this purpose 1, 4,5dimethoxy-2-nitrobenzyl alcohol (2) and 4,5-methylenedioxy-2nitrobenzyl alcohol (3: 6-nitropiperonyl alcohol) as well as 4,5methylenedioxy-2-nitrobenzaldehyde …
Number of citations: 30 link.springer.com
K Uh, B Yoon, CW Lee, JM Kim - ACS Applied Materials & …, 2016 - ACS Publications
… -aminobenzonitrile (Alfa Aesar), 1-naphthol (Sigma-Aldrich), p-toluenesulfonic acid monohydrate (Sigma-Aldrich), 4-hydroxybenzaldehyde (Sigma-Aldrich), and 6-nitropiperonyl alcohol …
Number of citations: 50 pubs.acs.org
SR Adams, JPY Kao, G Grynkiewicz… - Journal of the …, 1988 - ACS Publications
… naive logic did correctly predict that a model compound, 2,6-dinitro-3-methoxybenzyl alcohol, would have a higher quantum efficiency of photoisomerizationthan 6-nitropiperonyl alcohol…
Number of citations: 339 pubs.acs.org
J Meuche-Albeny, P Rathelot, MP Crozet… - Chemistry of Heterocyclic …, 2003 - Springer
… The target compound 1 was easily prepared in one step from the 6-nitropiperonyl alcohol. … Triethylamine (0.61 g) was added to a solution of 6-nitropiperonyl alcohol (0.99 g, 5 mmol) in …
Number of citations: 2 link.springer.com
DV Carter, PT Charlton, AH Fenton… - Journal of Pharmacy …, 1958 - Wiley Online Library
A number of substituted benzyl alcohols have been prepared and together with some related, commercially available, compounds have been tested for antibacterial and antifungal …
Number of citations: 34 onlinelibrary.wiley.com
A Sutherland - scholar.archive.org
Deoxyfluorination is a primary method for the formation of C–F bonds. Bespoke reagents are commonly used due to issues associated with the low reactivity of metal fluorides. Here, we …
Number of citations: 0 scholar.archive.org

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